
1,3-Dimethyl-5-nitrouracil hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitrouracil hydrate typically involves the nitration of 1,3-dimethyluracil. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process involves the following steps:
Nitration: 1,3-Dimethyluracil is dissolved in a suitable solvent, such as acetic acid, and nitric acid is added slowly while maintaining the temperature below 10°C.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product.
Purification: The crude product is filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
1,3-Dimethyl-5-nitrouracil hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1,3-Dimethyl-5-nitro-2,4(1H,3H)pyrimidinedione derivatives.
Reduction: Formation of 1,3-Dimethyl-5-amino-2,4(1H,3H)pyrimidinedione.
Substitution: Formation of various substituted pyrimidinedione derivatives.
科学研究应用
1,3-Dimethyl-5-nitrouracil hydrate finds extensive use in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
作用机制
The mechanism of action of 1,3-Dimethyl-5-nitrouracil hydrate involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its mechanism of action .
相似化合物的比较
1,3-Dimethyl-5-nitrouracil hydrate can be compared with other similar compounds, such as:
1,3-Dimethyl-5-nitro-2,4(1H,3H)pyrimidinedione: Similar in structure but without the hydrate form.
1,3-Diethyl-6-methyl-5-nitrouracil: Differing in the alkyl groups attached to the nitrogen atoms.
6-Amino-1,3-dibutyl-5-nitrosouracil: Contains an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
属性
分子式 |
C6H9N3O5 |
|---|---|
分子量 |
203.15 g/mol |
IUPAC 名称 |
1,3-dimethyl-5-nitropyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C6H7N3O4.H2O/c1-7-3-4(9(12)13)5(10)8(2)6(7)11;/h3H,1-2H3;1H2 |
InChI 键 |
BGTJIFRRJFCEPS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)N(C1=O)C)[N+](=O)[O-].O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


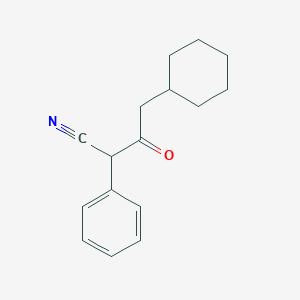
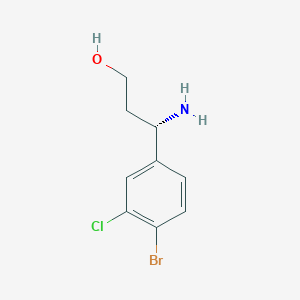

![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
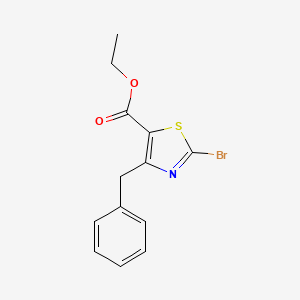
![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)
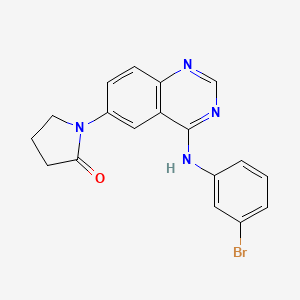
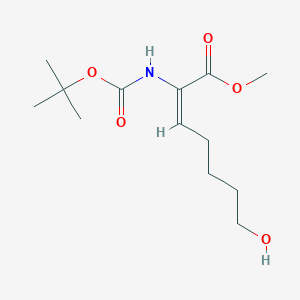
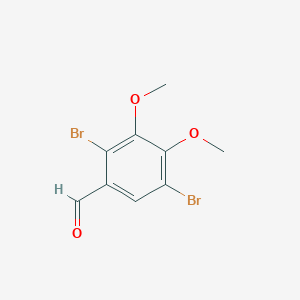
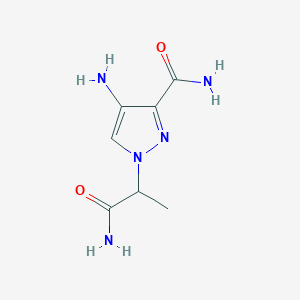
![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)
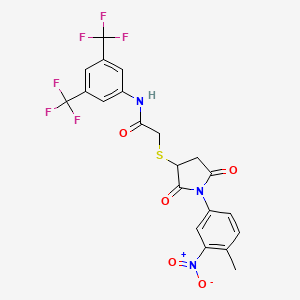
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)
